molecular formula C14H17ClN2O3S B2545850 1-(2-chlorobenzoyl)-4-(cyclopropanesulfonyl)piperazine CAS No. 1219914-92-7

1-(2-chlorobenzoyl)-4-(cyclopropanesulfonyl)piperazine

Cat. No.: B2545850
CAS No.: 1219914-92-7
M. Wt: 328.81
InChI Key: RWMJMQWYWFNDAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-chlorobenzoyl)-4-(cyclopropanesulfonyl)piperazine is a chemical compound that belongs to the class of piperazines It is characterized by the presence of a 2-chlorobenzoyl group and a cyclopropanesulfonyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorobenzoyl)-4-(cyclopropanesulfonyl)piperazine typically involves the following steps:

    Formation of 2-chlorobenzoyl chloride: This can be achieved by reacting 2-chlorobenzoic acid with thionyl chloride under reflux conditions.

    Nucleophilic substitution: The 2-chlorobenzoyl chloride is then reacted with piperazine to form 1-(2-chlorobenzoyl)piperazine.

    Sulfonylation: Finally, the 1-(2-chlorobenzoyl)piperazine is reacted with cyclopropanesulfonyl chloride in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorobenzoyl)-4-(cyclopropanesulfonyl)piperazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzoyl and sulfonyl groups.

    Reduction: Reduced forms of the benzoyl and sulfonyl groups.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

1-(2-chlorobenzoyl)-4-(cyclopropanesulfonyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzoyl)-4-(cyclopropanesulfonyl)piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2-chlorobenzoyl)piperazine: Lacks the cyclopropanesulfonyl group.

    4-(cyclopropanesulfonyl)piperazine: Lacks the 2-chlorobenzoyl group.

    1-(2-chlorobenzoyl)-4-(methylsulfonyl)piperazine: Contains a methylsulfonyl group instead of a cyclopropanesulfonyl group.

Uniqueness

1-(2-chlorobenzoyl)-4-(cyclopropanesulfonyl)piperazine is unique due to the presence of both the 2-chlorobenzoyl and cyclopropanesulfonyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(2-chlorophenyl)-(4-cyclopropylsulfonylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O3S/c15-13-4-2-1-3-12(13)14(18)16-7-9-17(10-8-16)21(19,20)11-5-6-11/h1-4,11H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWMJMQWYWFNDAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.